molecular formula C23H28ClN3O3S B12139053 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12139053
M. Wt: 462.0 g/mol
InChI Key: VIBCMHZASZVPPX-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a diverse range of applications in scientific research This compound is notable for its unique structure, which includes a chlorophenyl group, a diethylamino propyl chain, a dimethyl thiazolyl carbonyl group, and a hydroxy dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 3-chlorophenyl intermediate. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Introduction of the Diethylamino Propyl Chain: The next step involves the alkylation of the chlorophenyl intermediate with a diethylamino propyl halide, typically in the presence of a base such as potassium carbonate or sodium hydride.

    Formation of the Thiazolyl Carbonyl Group: The thiazolyl carbonyl group is introduced through a condensation reaction between a thiazole derivative and an appropriate carbonyl compound, often under acidic or basic conditions.

    Cyclization and Hydroxylation: The final steps involve the cyclization of the intermediate to form the dihydropyrrolone core, followed by hydroxylation to introduce the hydroxy group. These steps may require specific catalysts and reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Condensation: The thiazolyl carbonyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases or catalysts.

    Condensation: Amines, hydrazines, and other nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenyl derivatives.

    Condensation: Formation of imines, hydrazones, and other condensation products.

Scientific Research Applications

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • **5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • **5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C23H28ClN3O3S

Molecular Weight

462.0 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C23H28ClN3O3S/c1-5-26(6-2)11-8-12-27-19(16-9-7-10-17(24)13-16)18(21(29)23(27)30)20(28)22-14(3)25-15(4)31-22/h7,9-10,13,19,29H,5-6,8,11-12H2,1-4H3

InChI Key

VIBCMHZASZVPPX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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